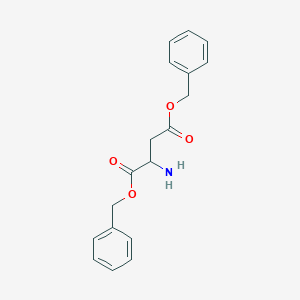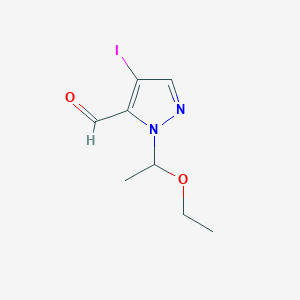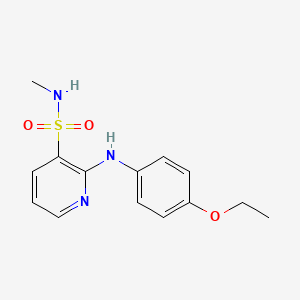![molecular formula C16H15N5O2 B2466430 4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 123496-47-9](/img/structure/B2466430.png)
4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of purine derivatives. It was first synthesized in the 1990s as a potential inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular signaling pathways. Since then, Ro 31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Properties
- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones : Analogous to purine-2,8-dione, these compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. Their synthesis involves reactions with dimethyl acetylene dicarboxylate, producing triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).
Structure-Activity Relationships
- Arylpiperazinylalkyl Purine-2,4-diones and Purine-2,4,8-triones : These compounds demonstrate affinity for serotoninergic and dopaminergic receptors. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system show a range of receptor activities. Docking studies indicate that a substituent at the 7-position is essential for receptor affinity and selectivity (Zagórska et al., 2015).
Pharmacological Evaluation
- Imidazo[2,1-f]purine-2,4-dione Derivatives : N-8-arylpiperazinylpropyl derivatives and amide derivatives of this class show potent ligand activity at 5-HT(1A) receptors. Certain derivatives exhibit anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting potential for future research in anxiolytic/antidepressant drugs (Zagórska et al., 2009).
Synthesis of Derivatives
- Synthesis of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione Derivatives : These compounds, synthesized using spectroscopic methods, expand the chemical diversity of purine derivatives and may have implications for further pharmaceutical research (Gobouri, 2020).
Receptor Affinity and Enzyme Activity
- Octahydro- and 6,7-Dimethoxy-3,4-Dihydro- Isoquinolin-2(1H)-yl-alkyl Derivatives : These compounds show binding affinity for serotonin and dopamine receptors and inhibit phosphodiesterases PDE4B1 and PDE10A. This research helps determine the structural features responsible for receptor and enzyme activity, aiding in the development of hybrid ligands (Zagórska et al., 2016).
Antitumor and Vascular Relaxing Effects
- Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines : These novel heterocycles exhibit antitumor activity against P 388 leukemia and are explored for vascular relaxing effects, although no potent activity was observed. This highlights the potential therapeutic applications of these compounds in cancer treatment and vascular relaxation (Ueda et al., 1987).
Orthoamide Derivatives
- Orthoamide Derivatives of 1,3-Dimethylparabanic Acid : Research on the reaction of 1,3-dimethyl-5-imino-imidazolidine-2,4-dione with various reagents, leading to the synthesis of orthoamide derivatives, provides insights into the chemical behavior and potential applications of these compounds in pharmaceutical research (Kantlehner et al., 2012).
Synthesis of Imidazole Derivatives
- Reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine : This research contributes to the synthesis of 4H-imidazoles, providing valuable insights into the chemical transformations and potential applications of these compounds in medicinal chemistry (Mukherjee-Müller et al., 1979).
Antiviral and Antihypertensive Activity
- 7,8-Polymethylenepurine Derivatives : These derivatives, synthesized from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, exhibit antiviral and antihypertensive activities. This research opens new avenues for the development of antiviral and antihypertensive agents (Nilov et al., 1995).
Propriétés
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-9-5-4-6-11(7-9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFLSSULARAEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1,7-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purin-2(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

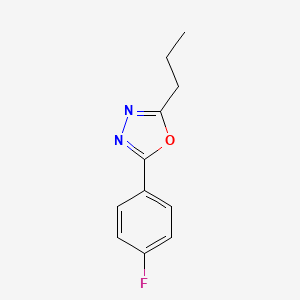
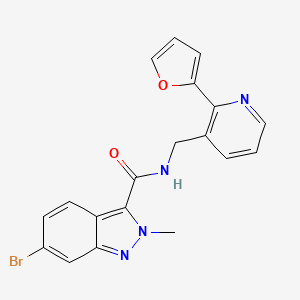


![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
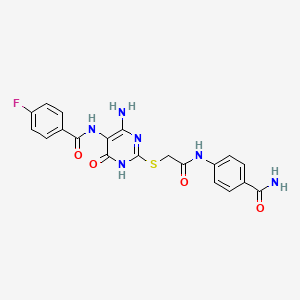
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
